molecular formula C6H13NO B102423 2-Pyrrolidineethanol CAS No. 19432-88-3

2-Pyrrolidineethanol

Cat. No. B102423
CAS RN: 19432-88-3
M. Wt: 115.17 g/mol
InChI Key: JZXVADSBLRIAIB-UHFFFAOYSA-N
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Description

2-Pyrrolidineethanol is a compound that is structurally related to pyrrolidine derivatives. While the provided papers do not directly discuss 2-Pyrrolidineethanol, they do provide insights into the chemistry of pyrrolidine and its derivatives, which can be extrapolated to understand 2-Pyrrolidineethanol. Pyrrolidine derivatives are important in the synthesis of various biologically active compounds and have applications in drug design and material science .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the asymmetric palladium-catalyzed carboamination reactions, which produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines from alkenyl or aryl bromides and N-boc-pent-4-enylamines . Another method involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can be synthesized with high yield and excellent enantiopurity . Additionally, catalytic methods have been developed for the synthesis of pyrroles, which are structurally related to pyrrolidine, using sustainable iridium-catalyzed reactions starting from renewable resources .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is planar and electron-rich, making it susceptible to electrophilic attack and capable of participating in various chemical interactions . The introduction of substituents at different positions on the pyrrolidine ring can lead to the formation of compounds with multiple stereogenic centers, as seen in the synthesis of new optically active 2-pyrrolidinones .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the photochemical in-flow synthesis of 2,4-methanopyrrolidines involves an intramolecular photochemical [2 + 2]-cycloaddition . Pyrroles, which share the pyrrolidine moiety, can be synthesized through a multicomponent Ti-catalyzed formal [2+2+1] reaction of alkynes and diazenes . Additionally, one-pot synthesis methods have been developed for the synthesis of substituted pyrroles from ketones, hydroxylamine, and 1,2-dichloroethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, 2,4-methanopyrrolidines, despite having a higher molecular weight than pyrrolidines, exhibit higher solubility in water and lower lipophilicity, which are desirable properties in drug design . The presence of substituents and functional groups on the pyrrolidine ring can also affect the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Catalytic Applications

  • Heterogeneous Catalytic Hydrogenation : 1-methyl-2-pyrrolidineethanol, derived from 2-Pyrrolidineethanol, is a valuable pharmaceutical intermediate. It can be synthesized through hydrogenation of 1-methyl-2-pyrroleethanol over supported noble metal catalysts, with carbon-supported rhodium catalysts showing the best results under mild conditions (Hegedüs, Máthé, & Tungler, 1996).

Coordination Chemistry

  • Synthesis and Coordination Chemistry of Ligands : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Electrochemical Properties

  • Electrochromic Properties of Derivatives : Electrochromic and electrochemical properties of derivatives incorporating 3-pyridinyl and 1,10-phenanthroline moieties in the pyrrole ring have been studied. These derivatives show potential in electroactive materials with fast optical switching times (Hwang, Son, & Shim, 2010).

Synthetic Chemistry

  • Synthesis of Pyrrolidine Derivatives : Pyrrolidines, including derivatives of 2-Pyrrolidineethanol, have been synthesized and studied for applications in medicine and industry. Their chemistry is essential for developing dyes, agrochemical substances, and pharmaceuticals (Żmigrodzka et al., 2022).

Molecular Nanoscale Magnetic Refrigerants

  • Molecular Magnetism Studies : Pyridine-2,6-dimethanol, related to the pyrrolidine structure, has been employed in 3d/4f metal cluster chemistry to create a {Cu(II)15Gd(III)7} cagelike molecule with potential as a magnetic refrigerant (Dermitzaki et al., 2013).

Safety And Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-pyrrolidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVADSBLRIAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941163
Record name 2-(Pyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidineethanol

CAS RN

19432-88-3
Record name 2-Pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19432-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
35
Citations
YAOHUA WU, JR CORRIGAN… - The Journal of Organic …, 1961 - ACS Publications
… Hydrogenolysis over palladium gave 2-pyrrolidineethanol (III). A-Methylation by the method of Clarke et al., 6 produced the desired l-methyl-2-pyrrolidineethanol which was identical …
Number of citations: 5 pubs.acs.org
VW Mayer, CJ Goin… - Environmental and …, 1988 - Wiley Online Library
… related compounds were also tested; 2‐pyrrolidinone induced aneuploidy, but succinimide, pyrrolidine, 1‐methylpyrrolidine, 1‐methyl‐3‐pyrrolidinol, and 2‐pyrrolidineethanol did not. …
Number of citations: 32 onlinelibrary.wiley.com
L Hegedus, A Tungler, T Mathe - Applied Catalysis A: General, 1996 - elibrary.ru
… The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol resulted in 1-methyl-2-pyrrolidineethanol, an important and valuable pharmaceutical intermediate. Various …
Number of citations: 22 elibrary.ru
L Hegedüs, T Máthé, A Tungler - Applied Catalysis A: General, 1996 - Elsevier
… The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol resulted in 1-methyl2-pyrrolidineethanol, an important and valuable pharmaceutical intermediate. Various …
Number of citations: 10 www.sciencedirect.com
ED Matveeva, TA Podrugina, IG Morozkin… - Chemistry of …, 2000 - Springer
… A method has been developed for the synthesis of isosteric analogs of nicotine involving ethers of S(-)-1-2-pyrrolidinemethanol and S(-)-1-2-pyrrolidineethanol based on the Mitsunobu …
Number of citations: 3 link.springer.com
HJM Altameme - Journal of Chemical and Pharmaceutical Sciences, 2016 - portal.arid.my
… The other peaks considered to be 5-Oxohexanethioic acid ,St-butyl ester; 1-Methyl-2pyrrolidineethanol; DL-… Methyl-2pyrrolidineethanol structure in the leaves extract of C.spinosa …
Number of citations: 8 portal.arid.my
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
Twenty and twenty five phytoconstituents compounds were distinguished in methanolic extract of roots and leaves Capparis spinosa L. respectively. GC-MS analysis in extract of root …
Number of citations: 0 repository.uobabylon.edu.iq
ЕД Матвеева, ТА Подругина, ИГ Морозкин… - Chemistry of …, 2013 - hgs.osi.lv
A method has been developed for the synthesis of isosteric analogs of nicotine involving ethers of S (-)-1-2-pyrrolidinemethanol and S (-)-1-2-pyrrolidineethanol based on the Mitsunobu …
Number of citations: 3 hgs.osi.lv
LS Wei, WEE Wendy, JYF Siong… - Acta Medica Lituanica, 2011 - zurnalai.vu.lt
Background. This study describes antimicrobial, anticancer and antioxidant properties of Sauropus androgynus stem extract. The main objective of the present study was to reveal the …
Number of citations: 32 www.zurnalai.vu.lt
K YAMAGISHI, E KOSHINAKA, N OGAWA… - Chemical and …, 1980 - jstage.jst.go.jp
… The chloronitrile (11), derived from 2—pyrrolidineethanol (9)8) via the hydroxy—nitrile (10), was treated with sodium hydride (NaH) to give the cyclization product (12) in 53% yield as a …
Number of citations: 7 www.jstage.jst.go.jp

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